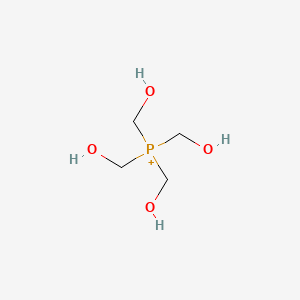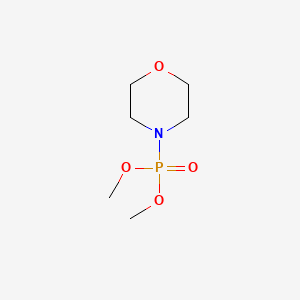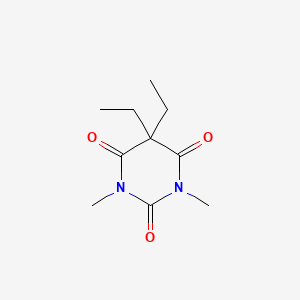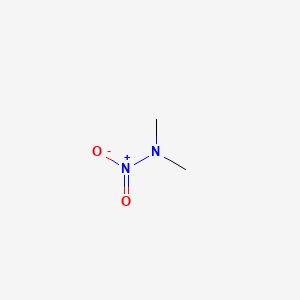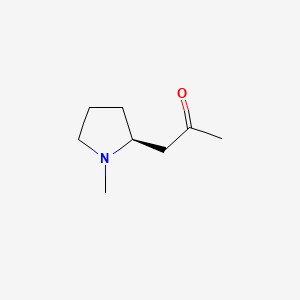
(-)-Hygrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-hygrine is a 1-(1-methylpyrrolidin-2-yl)acetone that has S configuration. It is a pyrrolidine alkaloid and a 1-(1-methylpyrrolidin-2-yl)acetone. It is an enantiomer of a hygrine.
Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- Majik and Tilve (2010) detailed a synthesis method for (-)-hygrine starting from L-proline, employing Wittig reaction and regioselective Wacker oxidation. This study contributes to the understanding of hygrine's chemical synthesis pathways (Majik & Tilve, 2010).
- Lee et al. (2006) reported the first enantioselective synthesis of (+)-hygrine, highlighting the significance of asymmetric phase-transfer catalytic alkylation in its production (Lee et al., 2006).
Potential Forensic Applications :
- Rubio et al. (2017) explored the role of hygrine in illicit cocaine production, suggesting its utility as a marker for distinguishing coca leaf chewing from cocaine abuse (Rubio et al., 2017).
- In a related study, Rubio et al. (2014) developed a method to detect hygrine in urine samples, further supporting its use as a biomarker in forensic contexts and workplace drug testing (Rubio et al., 2014).
Research and Data Management Applications :
- Candela et al. (2021) introduced HyWare, a language and execution platform for research e-infrastructures, which, though not directly related to (-)-hygrine, shares a part of its name and is relevant in the broader context of scientific workflow management (Candela et al., 2021).
Propriétés
Numéro CAS |
65941-22-2 |
|---|---|
Nom du produit |
(-)-Hygrine |
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-one |
InChI |
InChI=1S/C8H15NO/c1-7(10)6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3/t8-/m0/s1 |
Clé InChI |
ADKXZIOQKHHDNQ-QMMMGPOBSA-N |
SMILES isomérique |
CC(=O)C[C@@H]1CCCN1C |
SMILES |
CC(=O)CC1CCCN1C |
SMILES canonique |
CC(=O)CC1CCCN1C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




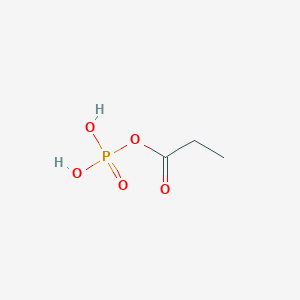

![11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1206145.png)
![4'-Hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde](/img/structure/B1206146.png)



